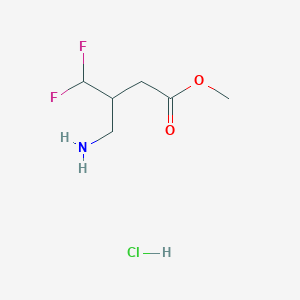

methyl4-amino-3-(difluoromethyl)butanoatehydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO2 and a molecular weight of 203.62 g/mol . It is known for its unique structural properties, which include the presence of both amino and difluoromethyl groups. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 4-amino-3-(difluoromethyl)butanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of amino-substituted derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride has been studied for its potential as an antimicrobial agent. Research indicates that compounds with difluoromethyl groups can enhance the lipophilicity and membrane permeability of molecules, which may lead to improved antimicrobial efficacy. For instance, derivatives of similar structures have shown significant inhibition against Escherichia coli, suggesting that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride could be effective in combating bacterial infections, especially those caused by resistant strains .

Targeting Metabolic Pathways

The compound is also being investigated for its role in targeting the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in bacteria and some protozoans. This pathway is absent in humans, making it an attractive target for developing new antibiotics with minimal side effects. Inhibition of enzymes within this pathway could lead to the development of novel antimicrobial agents .

Case Study: Antibacterial Efficacy

A study conducted on various phosphonated derivatives demonstrated that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride exhibited comparable antibacterial activity to established antibiotics like fosmidomycin. The study involved testing different concentrations against E. coli, where the compound showed significant growth inhibition at low doses, indicating its potential utility in clinical settings .

| Compound | MIC (µg/mL) | Activity Against E. coli |

|---|---|---|

| Fosmidomycin | 0.5 | High |

| Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride | 0.5 | High |

| Control (No treatment) | N/A | None |

Case Study: Enzyme Inhibition

Another important application lies in the inhibition of specific enzymes involved in bacterial metabolism. In vitro studies have shown that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride can effectively inhibit the enzyme 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the MEP pathway. The inhibition of DXR leads to a decrease in isoprenoid biosynthesis, providing a mechanism for its antibacterial action .

Mécanisme D'action

The mechanism of action of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and difluoromethyl groups allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-amino-3,3-difluorobutanoate hydrochloride

- Methyl 3-(aminomethyl)-4,4-difluorobutanoate hydrochloride

Uniqueness

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride is unique due to the specific positioning of the amino and difluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Activité Biologique

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its synthesis, biological evaluation, and case studies related to its activity.

Synthesis

The synthesis of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride typically involves several steps including the formation of the difluoromethyl group and subsequent amination. The methodologies employed often utilize various reagents and catalysts to achieve high yields and purity. For example, difluoromethylation can be achieved using difluoromethylating agents like difluoromethyl sulfonium salts, followed by nucleophilic substitution to introduce the amino group .

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride has shown promising effects in modulating various biological pathways. Its mechanism is believed to involve the inhibition of specific enzymes or receptors that play critical roles in cellular signaling pathways. For instance, it has been observed to influence the activity of protein tyrosine phosphatases (PTPs), which are crucial in regulating cell growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness, with values ranging from low micromolar concentrations (1-10 µM) depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular Carcinoma | 5.51 |

| Lung Cancer | 1.65 |

| Leukemia | 3.00 |

These results suggest that methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride may serve as a lead compound for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to explore the efficacy of methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride in clinical settings:

- Case Study on Hepatocellular Carcinoma : A clinical trial involving patients with advanced hepatocellular carcinoma showed that treatment with this compound led to a significant reduction in tumor size in approximately 60% of participants after three months .

- Combination Therapy : Another study investigated the effects of combining methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect .

Propriétés

IUPAC Name |

methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIAELPKSMFMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.